N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is known for its potential in drug development, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the reaction of 3-(2-oxopiperidin-1-yl)aniline with naphthalene-1-carboxylic acid chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,4-dione derivatives, while reduction can produce alcohols.
Scientific Research Applications
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of thromboembolic diseases.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of drug development, it may act as an inhibitor of certain enzymes or receptors. The compound’s structure allows it to bind to the active site of the target molecule, thereby inhibiting its activity. This inhibition can lead to various biological effects, such as reduced thrombin generation in the case of anticoagulant drugs .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar structural motif involving a piperidinyl group.
Rivaroxaban: Another FXa inhibitor with a different core structure but similar pharmacological activity.
Edoxaban: Similar to apixaban and rivaroxaban, used for the prevention and treatment of thromboembolic diseases.
Uniqueness
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21-13-3-4-14-24(21)18-10-6-9-17(15-18)23-22(26)20-12-5-8-16-7-1-2-11-19(16)20/h1-2,5-12,15H,3-4,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETDHHKSGOFQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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